molecular formula C23H25N3O3 B12149745 4-(1H-indol-3-yl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]butanamide

4-(1H-indol-3-yl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]butanamide

Cat. No.: B12149745
M. Wt: 391.5 g/mol
InChI Key: IAUGPZVOYFKENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Indol-3-yl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]butanamide is a synthetic compound featuring a hybrid structure combining indole, butanamide, and pyrrolidinone moieties. The indole group, a bicyclic aromatic heterocycle, is linked via a four-carbon chain to a substituted phenyl ring. The phenyl group is further modified with a 5-methoxy substituent and a 2-oxopyrrolidin-1-yl group, which introduces a lactam ring. The butanamide backbone may enhance solubility and metabolic stability compared to shorter-chain analogs, while the 2-oxopyrrolidinyl group could influence conformational flexibility and hydrogen-bonding interactions .

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]butanamide

InChI

InChI=1S/C23H25N3O3/c1-29-17-11-12-21(26-13-5-10-23(26)28)20(14-17)25-22(27)9-4-6-16-15-24-19-8-3-2-7-18(16)19/h2-3,7-8,11-12,14-15,24H,4-6,9-10,13H2,1H3,(H,25,27)

InChI Key

IAUGPZVOYFKENL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCC2=O)NC(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

The synthesis of 4-(1H-indol-3-yl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the desired functional groups.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the substituted indole with an appropriate amine and carboxylic acid derivative under coupling conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(1H-indol-3-yl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1H-indol-3-yl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Methoxy substituents (as in the target compound and ’s NB) may improve lipophilicity and membrane permeability relative to polar groups like sulfamoyl .

Heterocyclic Modifications

The incorporation of heterocycles significantly impacts bioactivity:

  • Oxadiazole vs. Thiadiazole : Compounds with 1,3,4-oxadiazole (e.g., 8a–j in ) exhibit higher metabolic stability due to reduced susceptibility to enzymatic degradation compared to thiadiazole derivatives (e.g., ), which may offer stronger π-π stacking interactions.
  • Pyrrolidinone vs.

Chain Length and Substituent Effects

  • Butanamide vs. Shorter/Longer Chains : Butanamide derivatives (e.g., the target compound and ) balance hydrophobicity and flexibility. Pentanamide or hexanamide analogs (e.g., 5b–c in ) show incremental increases in lipophilicity, which may affect bioavailability.
  • Methoxy Positioning : The 5-methoxy group on the phenyl ring (target compound) contrasts with 2-methoxy or 4-methoxy analogs (e.g., ), altering steric hindrance and electronic effects on the amide bond.

Biological Activity

The compound 4-(1H-indol-3-yl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]butanamide is a synthetic derivative that incorporates an indole moiety, known for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC20H24N2O2
Molecular Weight336.42 g/mol
LogP3.4138
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2
Polar Surface Area41.91 Ų

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, revealing significant potential in several areas:

Antimicrobial Activity

Research indicates that compounds related to indole derivatives exhibit notable antimicrobial properties. A study conducted on similar indole-based compounds demonstrated high activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL .

This compound's structure suggests it may interact with microbial membranes, potentially disrupting their integrity and leading to cell death. The presence of the methoxy group and the pyrrolidine moiety could enhance its lipophilicity, improving membrane penetration and overall antimicrobial efficacy.

Cytotoxicity Profiles

While demonstrating antimicrobial activity, it is crucial to assess the cytotoxicity of these compounds on human cells. Studies have shown that many indole derivatives can exhibit low cytotoxicity against human fibroblast cells (HPF-hTERT), making them suitable candidates for further development . The balance between antimicrobial efficacy and cytotoxicity is essential for therapeutic applications.

Case Studies and Research Findings

  • In Vitro Studies : In vitro evaluations of similar indole-based compounds revealed significant antibacterial effects against multidrug-resistant strains, which are critical in clinical settings . The study highlighted that modifications in lipophilicity could reduce cytotoxicity while maintaining antimicrobial potency.
  • In Vivo Efficacy : Animal model studies demonstrated that certain indole derivatives effectively reduced bacterial load in staphylococcal sepsis models . The ability of these compounds to form pores in microbial membranes was suggested as a mechanism for their action.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of indole derivatives have identified specific structural features that enhance antibacterial activity while minimizing toxicity . Compounds with maleimide fragments showed improved ratios of antimicrobial activity to cytotoxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.